molecular formula C12H8ClN3O B15228335 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B15228335
M. Wt: 245.66 g/mol
InChI Key: JMPQPEIJSUXREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and aniline groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2

InChI Key

JMPQPEIJSUXREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

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